molecular formula C18H16ClN3OS B2612845 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime CAS No. 321998-45-2

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime

Cat. No.: B2612845
CAS No.: 321998-45-2
M. Wt: 357.86
InChI Key: CEOJLKJQLQKIPX-UDWIEESQSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime is a pyrazole-based oxime derivative characterized by a 4-chlorophenylsulfanyl substituent at position 5, a methyl group at position 1, a phenyl group at position 3, and an O-methyloxime moiety at the carbaldehyde position. Pyrazole oximes are of significant interest due to their diverse applications in medicinal chemistry and materials science, particularly as intermediates for agrochemicals or pharmaceuticals .

The O-methyloxime group enhances stability compared to free oximes, while the 4-chlorophenylsulfanyl substituent contributes to electron-withdrawing effects, influencing molecular conformation and intermolecular interactions . Crystallographic studies of related compounds (e.g., ) confirm that such derivatives often adopt planar pyrazole rings with dihedral angles between substituents dictated by steric and electronic factors.

Properties

IUPAC Name

(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-22-18(24-15-10-8-14(19)9-11-15)16(12-20-23-2)17(21-22)13-6-4-3-5-7-13/h3-12H,1-2H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOJLKJQLQKIPX-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOC)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OC)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by recent research findings.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. The core structure is based on the pyrazole ring, which is modified by the introduction of various functional groups, including the sulfanyl group and aldehyde functionalities. The synthetic route often includes:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable carbonyl compounds.
  • Introduction of Functional Groups : Subsequent reactions introduce the sulfanyl and aldehyde groups, which are critical for the biological activity of the compound.

Biological Mechanisms and Activities

The biological activity of this compound can be attributed to its ability to interact with various biological targets, leading to several pharmacological effects.

Antibacterial Activity

Research has demonstrated that compounds similar to 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole derivatives exhibit significant antibacterial properties. A study indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other bacterial strains .

CompoundBacterial StrainActivity Level
7lS. typhiStrong
7mB. subtilisModerate

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown strong inhibitory activity against urease, an enzyme linked to various pathological conditions.

EnzymeIC50 Value (µM)Reference
Urease2.14±0.003
Acetylcholinesterase (AChE)0.63±0.001

Anticancer Properties

Preliminary studies suggest that derivatives containing the pyrazole moiety may possess anticancer properties by inhibiting specific pathways involved in cancer cell proliferation. The mechanism often involves modulation of signal transduction pathways or direct interaction with nucleic acids, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the pharmacological potential of this compound:

  • Antibacterial Screening : A comprehensive study evaluated multiple derivatives for their antibacterial activity, revealing that certain modifications significantly enhanced their efficacy against resistant bacterial strains .
  • Docking Studies : Molecular docking simulations have provided insights into how these compounds interact with target proteins, indicating potential binding sites that could be exploited for drug design .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of these compounds have shown promising results regarding their bioavailability and metabolic stability, essential factors for therapeutic applications .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • Sulfanyl vs. Sulfonyl/Oxy Groups: The 4-chlorophenylsulfanyl group in the target compound introduces steric bulk and sulfur-mediated hydrogen bonding, as seen in analogs like 5-(3-chlorophenylsulfanyl)-derivatives (). In contrast, sulfonyl or phenoxy groups (e.g., 4-bromophenoxy in ) reduce planarity due to oxygen’s smaller atomic radius .
  • Oxime Substituents : O-Methyloxime (target) offers lower steric hindrance compared to O-benzyl or heterocyclic oximes (e.g., thiazole in ). This smaller substituent may enhance crystallinity, as reflected in lower R factors (0.049–0.088) for analogs with simple oximes .

Electronic and Steric Influences

  • Chlorine Position : Meta-substituted chlorophenylsulfanyl groups (3-Cl, ) induce greater torsional strain between the pyrazole and aryl rings compared to para-substituted analogs (4-Cl, target). Dihedral angles in 3-Cl derivatives exceed 40°, whereas para-substituted structures (e.g., 4-Br in ) exhibit angles <30° .
  • Trifluoromethyl Groups : The presence of CF3 at position 3 () increases electron-withdrawing effects, shortening C–N bond lengths (1.33–1.35 Å vs. 1.38 Å in phenyl-substituted analogs) .

Crystallographic Trends

  • Refinement Quality : Analogs with O-methyloxime or smaller substituents (e.g., , R = 0.049) show superior refinement metrics compared to bulkier derivatives (e.g., , R = 0.088), suggesting higher crystal quality .
  • Packing Motifs : Mercury software () analyses of related structures reveal that 4-chlorophenylsulfanyl derivatives form π-stacking interactions absent in methoxy or bromo analogs, likely due to Cl’s polarizability .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the critical steps and optimization parameters in synthesizing 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime? Methodological Answer: The synthesis involves three key stages:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto aldehydes under controlled pH (6.5–7.5) to ensure regioselectivity .

Sulfanyl Group Introduction : Nucleophilic substitution using 4-chlorothiophenol in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

Oxime Formation : Reaction of the aldehyde group with O-methylhydroxylamine hydrochloride in ethanol under reflux (70°C), monitored via TLC for completion .
Optimization Tips :

  • Use anhydrous conditions for sulfanyl substitution to avoid hydrolysis.
  • Adjust stoichiometry (1:1.2 aldehyde:hydroxylamine) to minimize byproducts.

Advanced Question: Q. How can regioselectivity challenges during pyrazole ring formation be addressed computationally? Methodological Answer : Regioselectivity can be predicted using DFT calculations (e.g., Gaussian 16) to compare the thermodynamic stability of possible tautomers. Transition state modeling of cyclization steps identifies kinetic barriers favoring the 1,3,5-trisubstituted pyrazole . Experimental validation via 1^1H NMR coupling constants (e.g., 3JHH^3J_{H-H} for adjacent protons) confirms the dominant regioisomer .

Structural Characterization

Basic Question: Q. What crystallographic techniques are essential for resolving the compound’s molecular geometry? Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, S). Typical R factors ≤ 0.05 indicate high precision .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder, particularly in the oxime moiety .

Advanced Question: Q. How to resolve contradictions between experimental and theoretical bond lengths in the sulfanyl-phenyl group? Methodological Answer :

  • Data Reconciliation : Compare SC-XRD results (e.g., C–S bond length: ~1.78 Å) with DFT-optimized geometries. Discrepancies > 0.02 Å suggest lattice packing effects.
  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H···O) influencing bond distortions .

Biological Activity

Basic Question: Q. What methodologies are used to evaluate this compound’s enzyme inhibition potential? Methodological Answer :

  • Kinetic Assays : Conduct dose-response curves (IC50_{50}) against target enzymes (e.g., COX-2) using fluorogenic substrates.
  • Docking Studies (AutoDock Vina) : Predict binding modes, focusing on hydrogen bonds between the oxime group and catalytic residues (e.g., Tyr-385 in COX-2) .

Advanced Question: Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across analogs? Methodological Answer :

  • 3D-QSAR Modeling : Align analogs in a pharmacophore model (e.g., Schrödinger Phase) to identify critical substituents.
  • Free Energy Perturbation (FEP) : Quantify the impact of 4-chlorophenyl vs. 3-chlorophenyl substitution on binding affinity .

Computational Modeling

Basic Question: Q. Which docking protocols are suitable for simulating interactions with biological targets? Methodological Answer :

  • Preparation : Optimize ligand geometry at the B3LYP/6-31G* level.
  • Grid Generation : Define active sites using co-crystallized inhibitors (PDB: 5KIR).
  • Scoring : Compare Glide SP and MM-GBSA for binding energy ranking .

Advanced Question: Q. How to validate molecular dynamics (MD) simulations of the compound’s membrane permeability? Methodological Answer :

  • Simulation Setup : Embed the ligand in a POPC bilayer (CHARMM36 force field) for 100 ns trajectories.
  • Analysis : Calculate lateral diffusion coefficients and hydrogen-bond lifetimes with lipid headgroups using GROMACS .

Stability and Reactivity

Basic Question: Q. What conditions destabilize the oxime moiety, and how can degradation be monitored? Methodological Answer :

  • Stress Testing : Expose to UV light (254 nm) and acidic buffers (pH 3.0) for 48 hours.
  • Analytical Monitoring : Use HPLC-DAD (λ = 280 nm) to detect oxime-to-nitrile conversion .

Advanced Question: Q. How to elucidate degradation pathways under oxidative conditions? Methodological Answer :

  • LC-HRMS/MS : Identify transient intermediates (e.g., hydroxylamine derivatives) with m/z accuracy < 5 ppm.
  • EPR Spectroscopy : Detect radical species generated during autoxidation .

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